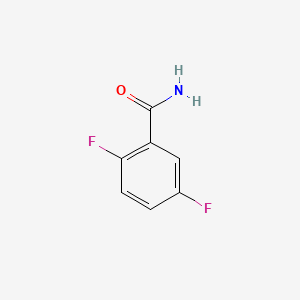

2,5-Difluorobenzamide

説明

Significance of Fluorinated Benzamide (B126) Scaffolds in Contemporary Chemical Research

Fluorinated benzamide scaffolds are of paramount importance in modern chemical research, primarily due to the unique properties conferred by the fluorine atom. The introduction of fluorine into a benzamide molecule can profoundly influence its physicochemical and biological properties. researchgate.netnih.gov Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. researchgate.netnih.govresearchgate.net These characteristics have made fluorinated benzamides highly sought-after motifs in drug discovery and agrochemical development. nih.govnih.gov At present, approximately 20% of all pharmaceuticals and about 50% of agrochemicals are fluorinated compounds, underscoring the impact of fluorine in these fields. nih.gov The benzamide functional group itself is a common feature in many biologically active compounds, and its combination with fluorine atoms often leads to synergistic effects, resulting in compounds with enhanced potency and improved pharmacokinetic profiles. pharmaguideline.comontosight.ai

Historical Context of 2,5-Difluorobenzamide Investigation in Academic Literature

While the first benzamide was discovered in 1833, the exploration of fluorinated benzamides for medical applications gained momentum in the early 20th century. pharmaguideline.com The first fluorinated pharmaceutical, Florinef acetate (B1210297) (9α-fluorocortisol), was introduced in 1954, marking a significant milestone in medicinal chemistry and paving the way for the development of a wide array of fluorinated drugs. nih.govresearchgate.net

The investigation of this compound specifically is a more recent development, largely driven by the broader interest in fluorinated synthons for the preparation of complex molecules. Initially, its appearance in the literature was often as a chemical intermediate in broader synthetic studies. However, as the understanding of the unique properties of fluorinated compounds grew, so did the focused research on specific isomers like this compound. Researchers began to explore its potential as a key building block for novel pharmaceuticals and agrochemicals, leading to a steady increase in publications detailing its synthesis, reactivity, and applications.

Current Research Frontiers and Emerging Trends in this compound Studies

Current research on this compound is multifaceted, with several exciting trends shaping its future. A significant area of focus is its application in medicinal chemistry. Studies have shown that derivatives of this compound exhibit a range of biological activities, including potential as antibacterial, anticancer, and neuroprotective agents. For instance, novel hydrazone derivatives of 2,5-difluorobenzoic acid have been synthesized and shown to possess significant antibacterial activity. researchgate.net

Another emerging frontier is the use of this compound in the development of new agrochemicals. The structural motifs present in this compound are relevant to the design of novel pesticides and herbicides with improved efficacy and environmental profiles. nih.gov

Furthermore, there is ongoing research into more efficient and sustainable methods for the synthesis of this compound and its derivatives. This includes the development of novel catalytic systems and the use of greener reaction conditions to improve yields and reduce environmental impact. The exploration of its reactivity in various chemical transformations to create diverse molecular architectures also remains a key area of academic inquiry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKWHAILFUUIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234241 | |

| Record name | 2,5-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-03-2 | |

| Record name | 2,5-Difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Difluorobenzamide

Established Synthetic Pathways to 2,5-Difluorobenzamide

The synthesis of this compound can be achieved through several established chemical methods, primarily involving the formation of the amide functional group from precursors like nitriles or carboxylic acids.

Hydrolysis-Based Synthetic Routes for Benzamide (B126) Formation

A common and effective method for preparing benzamides is the hydrolysis of the corresponding benzonitrile. For the synthesis of fluorinated benzamides, this typically involves the controlled hydrolysis of a difluorobenzonitrile precursor. While specific data for 2,5-difluorobenzonitrile (B1295057) is limited, analogous processes for isomers like 2,6-difluorobenzonitrile (B137791) are well-documented and provide insight into the reaction conditions.

One industrial method involves the hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide with an alkali, such as sodium hydroxide (B78521), as a catalyst. chemicalbook.comgoogle.com This reaction is typically performed at a controlled temperature, for instance, by heating to 50°C, followed by the gradual addition of hydrogen peroxide over several hours. chemicalbook.com After the reaction, the pH is neutralized, and the product is isolated by filtration. chemicalbook.com This method is noted for its high yield and product purity. google.com

Table 1: Representative Conditions for Hydrolysis of Difluorobenzonitriles

| Precursor | Reagents | Catalyst | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Difluorobenzonitrile | Hydrogen Peroxide (30 wt%) | Sodium Hydroxide (20%) | 50°C | 5 hours | 91.2% | chemicalbook.com |

Amide Coupling Reactions in this compound Synthesis

Amide coupling reactions represent a versatile and widely used strategy for forming amide bonds. This approach typically starts with a carboxylic acid and an amine. For the synthesis of the parent this compound, 2,5-difluorobenzoic acid is coupled with an ammonia (B1221849) source.

A general and effective two-step procedure involves first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. For example, 4-chloro-2,5-difluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This activated intermediate is then reacted with ammonium (B1175870) hydroxide (NH₄OH) to yield the benzamide. A similar pathway, starting with 2,5-difluorobenzoic acid, would be a standard method for producing this compound.

Direct acylation of an amine with 2,5-difluorobenzoic acid is also a viable route, often facilitated by coupling reagents that activate the carboxylic acid. evitachem.com

Table 2: General Amide Coupling Strategies

| Starting Material | Activation Reagent | Amine Source | Key Transformation | Reference |

|---|---|---|---|---|

| 2,5-Difluorobenzoic Acid (analogue) | Thionyl Chloride (SOCl₂) | Ammonium Hydroxide | Formation of acyl chloride followed by amidation | |

| 2,5-Difluorobenzoic Acid | Coupling Agents (e.g., HATU, EDC) | Ammonia or an amine | Direct one-pot amidation | evitachem.comnbinno.com |

Novel and Green Chemistry Approaches for Efficient Production

In recent years, there has been a significant push towards developing more environmentally friendly and efficient chemical processes. ejcmpr.com For benzamide synthesis, this includes methods that reduce waste, avoid harsh reagents, and minimize energy consumption.

One such green approach is the non-catalytic hydrolysis of nitriles in near-critical or high-temperature liquid water. This method has been demonstrated for the synthesis of 2,6-difluorobenzamide (B103285) from its corresponding nitrile. The process utilizes the unique properties of water at elevated temperatures (200–350°C) and pressures, where it can act as both a solvent and a reactant, eliminating the need for acid or base catalysts. This approach avoids the production of corrosive byproducts and simplifies product isolation.

Another green chemistry technique involves the use of ionic liquids as recyclable catalysts and solvents for the hydrolysis of nitriles to carboxylic acids, which are precursors to benzamides. chemicalbook.com For instance, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) has been used for the efficient conversion of various nitriles into their corresponding acids in high yields. chemicalbook.com

Derivatization Strategies for this compound Analogues

This compound can serve as a scaffold for creating a diverse range of analogues through various chemical transformations. These modifications can target the amide linkage or the aromatic ring.

Acylation Reactions and Amide Linkage Modifications

The amide functional group itself can be a site for further chemical modification. The nitrogen atom of the amide can participate in acylation reactions with various acylating agents. smolecule.com This allows for the extension of the molecule and the introduction of new functional groups.

A key example of amide linkage modification is the synthesis of hydrazone derivatives. This process typically begins with the conversion of the corresponding carboxylic acid (2,5-difluorobenzoic acid) to a hydrazide, such as 2,5-difluorobenzohydrazide (B1304694). researchgate.netresearchgate.netorientjchem.org This hydrazide can then undergo condensation reactions with various aldehydes to form a wide array of hydrazone derivatives. researchgate.netresearchgate.net These reactions are valuable for creating libraries of compounds for various research applications. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution on Difluorobenzamide Scaffolds

The fluorine atoms on the benzamide ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction characteristic of electron-deficient aromatic rings. rsc.orgpressbooks.pub The presence of the electron-withdrawing amide group and the fluorine atoms themselves activates the ring toward attack by nucleophiles. masterorganicchemistry.comlibretexts.org

In SNAr reactions, a nucleophile displaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. rsc.org The reactivity and regioselectivity of the substitution are governed by the positions of the activating groups. For difluorinated compounds, a nucleophile can replace one of the fluorine atoms. For instance, in 2,5-difluorobenzylamine, the fluorine at the 2-position (ortho to the activating group) can be substituted by strong nucleophiles like alkoxides. A similar reactivity pattern is expected for this compound, where nucleophiles such as amines or alcohols could displace one of the fluorine atoms under suitable conditions, typically involving a base and a polar solvent. smolecule.com This strategy allows for the synthesis of mono-substituted analogues with diverse functionalities. rsc.org The rate of SNAr reactions is often faster with fluoride as a leaving group compared to other halogens, a unique feature of this reaction type. libretexts.org

Functional Group Interconversions on the Difluorobenzene Moiety

The chemical reactivity of the this compound scaffold is significantly influenced by the two fluorine atoms on the benzene (B151609) ring. These electron-withdrawing groups activate the ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This reactivity allows for the strategic replacement of the fluorine atoms with other functional groups, thereby enabling the synthesis of a diverse range of derivatives.

One of the primary transformations involves the displacement of a fluorine atom by a nucleophile. wikipedia.org The positions ortho and para to the electron-withdrawing amide group are particularly activated towards this type of substitution. For instance, in related difluorinated aromatic compounds, such as 3,4-difluorobenzonitrile, the fluorine atom para to the nitrile group is selectively displaced by nucleophiles like morpholine. rsc.org This selectivity is attributed to the ability of the electron-withdrawing group to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. wikipedia.orgrsc.org

Another key functional group interconversion is the palladium-catalyzed amination of halo-substituted benzamides. While direct C-F bond amination is challenging, the introduction of other halogens, such as chlorine or bromine, onto the difluorobenzene ring provides a handle for such transformations. atomfair.com For example, palladium catalysts with specialized phosphine (B1218219) ligands have been developed to facilitate the coupling of aryl halides with ammonia or amines to form arylamines. nih.govresearchgate.net This methodology is crucial for synthesizing primary arylamines from the corresponding aryl chlorides and bromides. nih.gov The reaction of an aryl palladium amido complex with carbon monoxide can then yield the primary benzamide. nih.gov

The following table summarizes key functional group interconversions on difluorinated benzene rings, which are applicable to the this compound system.

| Starting Material Moiety | Reagent(s) | Product Moiety | Reaction Type | Reference |

| 2,5-Difluoroaromatic | Morpholine, DBU | 2-Fluoro-5-morpholinoaromatic | Nucleophilic Aromatic Substitution | rsc.org |

| Aryl Chloride | Aqueous Ammonia, Pd-catalyst with KPhos ligand, Hydroxide base | Primary Arylamine | Palladium-Catalyzed Amination | nih.gov |

| Aryl Halide | Ammonia, Phenacylpalladium halide complexes | Benzamide | Palladium-Catalyzed Aminocarbonylation | nih.gov |

| 2,6-Difluorobenzoic acid | n-Butyllithium | 2-n-Butyl-6-fluorobenzoic acid | Nucleophilic Aromatic Substitution | google.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. nih.govscielo.br

One established approach to introduce chirality is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. For instance, in a synthesis targeting the core of anthracimycin, a chiral auxiliary was used to control the stereoselectivity of a crucial step, resulting in a mixture of diastereomers with a decalin motif. whiterose.ac.uk

Another powerful strategy is the use of chiral catalysts in asymmetric reactions. For example, the synthesis of axially chiral biaryls has been achieved through dynamic kinetic resolution using a combination of a lipase (B570770) and a metal complex. encyclopedia.pub This approach can be adapted to synthesize chiral this compound derivatives.

Furthermore, chiral building blocks can be employed as starting materials. For example, enantiopure (R)- and (S)-5-azidomethyl-2-oxazolidinones can be synthesized from (S)-epichlorohydrin. researchgate.net These chiral oxazolidinones can then be reacted with derivatives of 2,5-difluorobenzoic acid to produce chiral products. A convergent synthesis of Linezolid, an oxazolidinone antibacterial agent, was developed starting from 3,4-difluorobenzoic acid and (S)-epichlorohydrin. researchgate.net

The table below outlines methodologies for the stereoselective synthesis of chiral molecules, which can be applied to produce chiral derivatives of this compound.

| Methodology | Key Reagent/Component | Example Application | Stereochemical Outcome | Reference |

| Chiral Auxiliary | Evans chiral auxiliary | Synthesis of a trans-decalin scaffold | Mixture of three diastereomers (7:1:7) | whiterose.ac.uk |

| 1,3-Dipolar Cycloaddition | Chiral nitrone and N-substituted maleimides | Synthesis of enantiopure spiro-fused heterocycles | High enantio- and diastereoselectivity | nih.gov |

| Dynamic Kinetic Resolution | Lipase and oxovanadium co-catalysis | Synthesis of optically active cycloalkenes | Optically active products | encyclopedia.pub |

| Chiral Building Block | (S)-Epichlorohydrin | Synthesis of (R)- and (S)-5-(chloromethyl)oxazolidin-2-one | Enantiopure building blocks | researchgate.net |

| One-pot Diastereoselective Synthesis | L-cysteine and succindialdehyde | Synthesis of chiral tricyclic L-cysteine derivatives | Single stereoisomer | scielo.br |

Advanced Structural Characterization and Solid State Investigations of 2,5 Difluorobenzamide Systems

Single Crystal X-ray Diffraction Analysis of 2,5-Difluorobenzamide and its Cocrystals/Salts

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be constructed.

The conformation of a molecule, particularly the rotational orientation of its functional groups, is a critical aspect of its structure. In benzamide (B126) derivatives, a key parameter is the dihedral angle between the plane of the phenyl ring and the plane of the amide group (-CONH2).

Theoretical and experimental studies on related difluorobenzamide structures, such as 2,6-difluorobenzamide (B103285), reveal that the presence of ortho-fluorine atoms induces a non-planar conformation. nih.gov For 2,6-difluorobenzamide, the lowest energy conformation features a torsion angle of approximately -27°, a deviation from the planar conformation expected for unsubstituted benzamide. nih.gov This twisting is attributed to steric hindrance and electrostatic repulsion between the ortho-fluorine atoms and the amide group. nih.gov While a specific single-crystal structure for this compound was not found in the searched literature, analysis of its analogue, N-(2,4-difluorophenyl)-2,5-difluorobenzamide (CSD Refcode: YAZBOT), shows that the central amide group is significantly twisted out of the plane of the aromatic rings. mdpi.com This suggests that this compound itself likely adopts a non-planar conformation in the solid state, with a notable dihedral angle between the difluorophenyl ring and the amide moiety to minimize steric strain.

Hydrogen bonds are the primary directional forces that govern the self-assembly of benzamide molecules in the solid state. The classic and most robust interaction is the N-H···O hydrogen bond formed between the amide N-H donor and the carbonyl oxygen acceptor of a neighboring molecule. This interaction typically leads to the formation of a centrosymmetric dimer, characterized by the R²₂(8) graph set notation. researchgate.net

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger-scale structures through non-covalent interactions. mpg.denih.govnih.govmpg.de In the case of this compound, the primary building block of the supramolecular architecture is the hydrogen-bonded dimer formed via N-H···O interactions. researchgate.net

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is an essential analytical technique used to characterize the crystalline nature of a bulk sample. libretexts.orgunits.it Unlike SCXRD, which requires a perfect single crystal, PXRD is performed on a microcrystalline powder, providing a fingerprint of the material's crystal phase. libretexts.org The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystalline form.

PXRD is the primary tool for identifying polymorphs—different crystal structures of the same compound. researchgate.net The existence of polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs can have different stabilities, dissolution rates, and bioavailability. While extensive studies on the polymorphism of this compound were not found in the search results, the general susceptibility of benzamide derivatives to polymorphism is well-documented. nih.gov For any synthesized batch of this compound, PXRD would be the standard method to confirm its phase identity, assess its purity against known reference patterns, and screen for any potential polymorphic forms that may arise under different crystallization conditions. researchgate.netrsc.org

Spectroscopic Techniques for Structural Elucidation and Solid-State Forms

Spectroscopic methods provide complementary information to diffraction techniques, offering insight into the chemical environment and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of a compound in solution.

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons and the amide (-NH₂) protons. The aromatic signals would appear as complex multiplets due to coupling with both adjacent protons and nearby fluorine atoms (H-F coupling). The amide protons typically appear as a broad singlet. mnstate.edu

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. bhu.ac.in In a proton-decoupled spectrum, each non-equivalent carbon atom gives a single peak. bhu.ac.in For this compound, seven distinct signals are expected. The chemical shifts are significantly influenced by the attached fluorine atoms, with the carbon atoms directly bonded to fluorine (C-F) showing characteristic large shifts and splitting (due to C-F coupling).

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly amenable to NMR analysis. wikipedia.orgicpms.cz The ¹⁹F NMR spectrum of this compound would show two distinct signals, one for each of the non-equivalent fluorine atoms at positions 2 and 5. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and distinguishing between different fluorine environments within a molecule. wikipedia.org

The collective data from ¹H, ¹³C, and ¹⁹F NMR provides unambiguous confirmation of the covalent structure of this compound.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for three aromatic protons, split by H-H and H-F couplings. A broad signal for the two amide protons. |

| ¹³C NMR | Seven distinct signals for the seven carbon atoms. Carbons bonded to fluorine will show large C-F coupling constants. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms at positions C-2 and C-5. |

Polymorphism and Cocrystallization Research of Difluorobenzamide Compounds

Identification and Characterization of Polymorphic Forms of 2,5-Difluorobenzamide

There is no specific data in the reviewed scientific literature identifying or characterizing distinct polymorphic forms of this compound. Polymorphism is a phenomenon where a single compound can exist in multiple crystalline forms, each with different physical properties. frontiersin.org The characterization of such forms typically involves techniques like Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), and spectroscopy (FTIR, Raman, solid-state NMR). frontiersin.orgresearchgate.netmdpi.com

For context, research on the related compound benzamide (B126) has identified at least three polymorphs, which differ in their pi-pi stacking interactions while maintaining similar hydrogen bonding patterns. nih.goviucr.org The discovery and characterization of new polymorphs can sometimes be serendipitous, arising from changes in synthesis or crystallization conditions. nih.gov

Influence of Fluorine Substitution on Crystallization Behavior and Polymorphism

While a specific study on how the 2,5-fluorine substitution pattern influences the crystallization and polymorphism of benzamide is not available, broader research indicates that fluorine substitution can significantly impact crystal packing and suppress disorder. The introduction of fluorine atoms can alter intermolecular interactions, such as C-H···F and F···F contacts, which in turn affects molecular aggregation.

Studies on fluorinated benzamide isomers have shown that the position of the fluorine atom can lead to different crystal packing motifs. For instance, research on a series of N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides highlighted that the 2,5-difluoro substitution can result in notably short C-H···F interactions. In other cases, fluorine substitution in the ortho-position of benzamide has been shown to suppress the disorder that is common in the parent compound's crystals. nih.govosti.gov This suppression is attributed to a less dense lattice energy landscape, making disorder less likely. nih.gov

Cocrystallization and Salt Formation Strategies for Solid-State Property Modulation

There are no specific published studies on the cocrystallization or salt formation of this compound. Cocrystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. biosynth.comnih.govrsc.org This can lead to improvements in properties like solubility and stability.

However, research on the closely related 2,5-difluorobenzoic acid demonstrates the application of these strategies. For example, cocrystals of 2,5-difluorobenzoic acid with caffeine (B1668208) have been synthesized and characterized. nih.gov The formation of these cocrystals was used as a method of "heteronuclear seeding" to obtain an otherwise elusive cocrystal of caffeine and benzoic acid. nih.gov This illustrates a common strategy in crystal engineering where structurally similar molecules are used to induce the crystallization of a desired solid form. nih.gov

The general approach to cocrystal design often relies on creating robust intermolecular interactions, such as hydrogen bonds, between the active molecule and the coformer. biosynth.com Screening for suitable coformers can be performed experimentally through methods like liquid-assisted grinding or solution crystallization, and computationally by predicting the stability of potential cocrystal structures. researchgate.netnih.gov

Control and Prediction of Polymorphic Outcomes in Crystallization Processes

Specific methods for controlling and predicting the polymorphic outcomes of this compound crystallization are not documented. The control of polymorphism is a critical aspect of pharmaceutical development and materials science, as different polymorphs can have significantly different properties. frontiersin.orgengineering.org.cn

General strategies for controlling polymorphism include:

Solvent Selection: The choice of solvent can influence which polymorphic form nucleates and grows.

Temperature and Cooling Rate: Controlling the temperature and the rate of cooling during crystallization can favor the formation of either a thermodynamically stable or a metastable polymorph.

Seeding: Introducing seed crystals of a desired polymorph can direct the crystallization process to produce that specific form.

Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit the growth of certain crystal faces and favor a particular polymorph.

Computational methods, such as Crystal Structure Prediction (CSP), are increasingly used to predict the possible polymorphs of a given molecule and their relative stabilities. nih.govresearchgate.net These predictions can then guide experimental polymorph screens. researchgate.net While these are general principles, their specific application to this compound has not been reported in the available literature.

Computational Chemistry and Molecular Modeling of 2,5 Difluorobenzamide Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

A doctoral thesis briefly mentions the conformational analysis of various difluorobenzamide isomers, noting an intramolecular hydrogen bond between the amide proton and the ortho-fluorine atom in 2,5-difluorobenzamide. dcu.ie However, this work does not provide a comprehensive energy landscape or a detailed comparison of different conformers' stabilities. Another study focused on hydrogen bonding interactions of N,N-diethyl-2,5-difluorobenzamide (a derivative) but did not explore the conformational space of the parent molecule. science.govscience.govresearchgate.net

No dedicated studies reporting on the electronic properties, such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, or reactivity descriptors (e.g., chemical hardness, electrophilicity) calculated specifically for this compound were found. Such calculations are fundamental for predicting the molecule's reactivity and potential interaction sites. One study did measure the thermodynamic parameters of hydrogen bonding for N,N-diethyl-2,5-difluorobenzamide with thioacetamide, reporting an enthalpy change (ΔH°) of -20.8 kJ mol⁻¹, which provides some insight into its hydrogen bonding capability. science.govscience.gov

Table 1: Experimentally Determined Thermodynamic Parameter for a this compound Derivative

| Compound | Interacting Partner | Enthalpy of Hydrogen Bonding (-ΔH⁰) (kJ mol⁻¹) |

| N,N-diethyl-2,5-difluorobenzamide | Thioacetamide | 20.8 |

Data from near-infrared absorption spectroscopy studies. science.govscience.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

No research articles or datasets were found that incorporate this compound into Quantitative Structure-Activity Relationship (QSAR) models. Such studies are essential for correlating the structural features of a series of compounds with their biological activities and for predicting the activity of new analogs. The lack of such studies for this compound and its derivatives prevents any discussion on predictive models for its biological function.

De Novo Design and Virtual Screening of this compound Analogues

De novo design and virtual screening are powerful computational techniques used to explore vast chemical spaces and identify novel molecules with desired biological activities. researchgate.net These approaches are particularly relevant in the context of this compound, a scaffold that has not been as extensively explored as its 2,6-difluorobenzamide (B103285) counterpart in drug discovery. mdpi.commdpi.com

De novo design algorithms aim to generate new chemical structures from scratch, guided by the structural features of a biological target or a set of known active compounds. frontiersin.org This process allows for the exploration of novel chemical entities that may not be present in existing compound libraries. researchgate.net For this compound analogues, de novo design could be employed to generate molecules that fit within the binding site of a specific protein target, optimizing interactions with key residues. The process typically involves selecting appropriate molecular fragments and assembling them in a way that satisfies predefined constraints, such as drug-likeness and synthetic accessibility. frontiersin.orgchemrxiv.org

Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done through either structure-based or ligand-based approaches. nih.gov Structure-based virtual screening relies on the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov Ligand-based methods use the information from known active molecules to identify new compounds with similar properties. nih.gov In the case of this compound, virtual screening of large compound databases like ZINC could be performed to identify analogues with potential inhibitory activity against various therapeutic targets. frontiersin.org

A comprehensive computational strategy could involve an initial virtual screening of commercially available or in-house libraries to identify hit compounds. researchgate.netnih.gov These hits can then serve as starting points for de novo design, where the this compound core is decorated with different functional groups to improve binding affinity and other pharmacological properties. For instance, a study on benzothiazole (B30560) derivatives employed a comprehensive computational approach, including virtual screening and molecular docking, to evaluate and design new compounds, leading to the identification of a molecule with high binding affinity. researchgate.net This iterative process of virtual screening, hit identification, and de novo design can significantly accelerate the discovery of novel drug candidates based on the this compound scaffold. scielo.org.mx

| Computational Technique | Application for this compound Analogues | Key Considerations |

| De Novo Design | Generation of novel molecular structures incorporating the this compound scaffold. frontiersin.orgchemrxiv.org | Synthetic feasibility, drug-likeness, and preservation of key protein-ligand interactions. frontiersin.orgchemrxiv.org |

| Structure-Based Virtual Screening | Docking and scoring of large compound libraries against a specific protein target to identify potential binders. nih.govnih.gov | Availability of a high-resolution 3D structure of the target protein. |

| Ligand-Based Virtual Screening | Searching for molecules with similar properties to known active compounds containing the this compound moiety. nih.gov | Requires a set of known active and inactive compounds for model building. |

Predictive Modeling of Crystal Structures and Solid-State Properties

The prediction of crystal structures and solid-state properties of pharmaceutical compounds is a critical aspect of drug development, as these characteristics significantly influence a drug's stability, solubility, and bioavailability. Computational methods, particularly crystal structure prediction (CSP), have emerged as valuable tools to explore the polymorphic landscape of a given molecule. acs.orgchemrxiv.org

For this compound, CSP calculations can be employed to predict the most stable crystal packing arrangements. These calculations typically involve generating a large number of plausible crystal structures and then ranking them based on their lattice energies, which are calculated using force fields or more accurate quantum mechanical methods. acs.orgchemrxiv.org The study of related benzamide (B126) systems has shown that fluorine substitution can have a significant impact on crystal packing and can even suppress disorder observed in the parent benzamide crystals. acs.orgosti.gov For example, research on 2-fluorobenzamide (B1203369) revealed a much denser lattice energy landscape compared to benzamide, suggesting that fluorination can make disorder less likely. acs.org While specific CSP studies on this compound are not widely reported, the principles derived from studies on other fluorinated benzamides are applicable. acs.org

Predictive modeling can also be used to understand and anticipate solid-state properties such as polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. sandboxaq.com Identifying and characterizing potential polymorphs early in the development process is crucial to avoid issues with manufacturing and formulation. Computational methods can help identify low-energy crystal structures that may correspond to different polymorphic forms. chemrxiv.orgchemrxiv.org

Furthermore, the influence of intermolecular interactions, such as hydrogen bonding, on the crystal structure can be investigated using computational techniques like Car-Parrinello and path integral molecular dynamics. nih.gov These methods provide insights into the dynamic nature of these interactions in the solid state. nih.gov For instance, studies on 2,6-difluorobenzamide have highlighted the role of fluorine atoms in forming additional intermolecular interactions beyond the typical amide…amide dimer synthon. nih.gov Similar investigations on this compound would be valuable in understanding its solid-state behavior.

| Property | Computational Prediction Method | Significance for this compound |

| Crystal Structure | Crystal Structure Prediction (CSP) using force fields and quantum mechanics. acs.orgchemrxiv.org | Predicts stable packing arrangements and potential polymorphs. sandboxaq.com |

| Polymorphism | Lattice energy calculations and analysis of the crystal energy landscape. acs.org | Identifies different crystalline forms with varying physical properties. sandboxaq.com |

| Intermolecular Interactions | Car-Parrinello and Path Integral Molecular Dynamics. nih.gov | Elucidates the role of hydrogen bonding and other interactions in the solid state. nih.gov |

| Solid-State Stability | Comparison of lattice energies of different predicted crystal structures. acs.org | Ranks the relative stability of potential polymorphs. |

Mechanistic Investigations of Biological Activity and Molecular Target Engagement for 2,5 Difluorobenzamide Derivatives

Elucidation of Molecular Mechanisms of Action

The 2,5-difluorobenzamide scaffold is a key structural motif in a variety of biologically active compounds. The presence and position of the two fluorine atoms on the benzamide (B126) ring significantly influence the molecule's physicochemical properties, such as its electron distribution and lipophilicity. These characteristics, in turn, play a crucial role in how these derivatives interact with biological targets. The amide group itself is a critical feature, capable of forming hydrogen bonds, which are essential for binding to the active or allosteric sites of proteins.

Enzyme Inhibition Studies and Kinetic Analysis (e.g., FtsZ Inhibition)

A prominent area of research for this compound derivatives is their role as inhibitors of the bacterial cell division protein FtsZ. mdpi.com FtsZ, a homolog of eukaryotic tubulin, is essential for the formation of the Z-ring at the bacterial division site, making it a prime target for novel antibiotics. mdpi.comacs.org

Derivatives of 2,6-difluorobenzamide (B103285) have been shown to be potent inhibitors of FtsZ. mdpi.com These compounds are thought to bind to an allosteric site on the FtsZ protein, distinct from the GTP-binding site. nih.govmdpi.com This binding event can stabilize the FtsZ protofilaments, leading to an initial increase in the rate of GTPase activity and polymerization. mdpi.comresearchgate.net However, this stabilization ultimately disrupts the dynamic assembly and disassembly of the Z-ring, which is crucial for cell division, leading to bacterial filamentation and death. mdpi.comfrontiersin.org Kinetic studies have been instrumental in characterizing this dose-dependent mechanism. researchgate.net For example, at lower concentrations (0.5x the minimum inhibitory concentration, or MIC), a threefold increase in GTPase activity has been observed, while at the MIC, a greater than five-fold stimulation of polymerization is seen.

The table below presents illustrative data on the inhibitory activity of some difluorobenzamide derivatives against FtsZ and their corresponding antibacterial efficacy.

| Compound Derivative | Target Organism | FtsZ GTPase Activity Modulation | MIC (µg/mL) |

| Isopentyloxy-substituted | S. aureus (MRSA) | Stimulates polymerization | 4 mdpi.comnih.gov |

| 3-chloroalkoxy derivative | Bacillus subtilis | Stabilizes protofilaments | 0.5 |

| Methoxy-linked benzothiazole (B30560) | S. aureus | Inhibits cell division | 2 acs.org |

This table is a representative compilation of data from multiple sources. MIC values can vary based on specific assay conditions and bacterial strains.

Interaction with Cellular Targets and Signal Transduction Pathways

The interaction of this compound derivatives with their molecular targets initiates downstream cellular events and modulates signal transduction pathways.

In the context of FtsZ inhibition in bacteria, the most direct cellular consequence is the disruption of cell division, leading to a characteristic elongated or "filamentous" morphology. frontiersin.org This on-target effect can be visualized using microscopy. frontiersin.org The inhibition of FtsZ assembly ultimately compromises the integrity of the bacterial cell, leading to cell death. acs.org

When these derivatives act on GPCRs in mammalian cells, they modulate intracellular signaling cascades. For instance, a this compound-based mGlu5 NAM would attenuate the signaling pathways normally activated by glutamate (B1630785), such as the activation of phospholipase C and subsequent increases in intracellular calcium. archivesofmedicalscience.com Similarly, derivatives that antagonize the D2 receptor block dopamine-mediated signaling, which often involves the modulation of cyclic AMP (cAMP) levels. archivesofmedicalscience.com The Ras/MAPK pathway is another critical signaling cascade that can be influenced by compounds targeting receptor tyrosine kinases or downstream components like MEK, for which some difluorobenzamide derivatives have shown inhibitory activity. archivesofmedicalscience.comnih.govantibody-creativebiolabs.com Furthermore, some 2,6-difluorobenzamide derivatives have been identified as inhibitors of store-operated calcium (SOC) channels, which can impact cell migration and proliferation by modulating calcium entry into the cell. researchgate.net

In Vitro and In Silico Approaches for Target Identification and Validation

A combination of computational and experimental methods is essential for identifying and validating the molecular targets of this compound derivatives.

In Vitro Approaches:

Biochemical Assays: Enzyme inhibition assays, such as measuring the GTPase activity of FtsZ, are fundamental for quantifying the potency of these compounds. researchgate.net Similarly, receptor binding assays using radiolabeled ligands are standard for determining binding affinities to GPCRs like mGlu5 and D2. nih.gov

Cell-Based Assays: Observing changes in cell morphology (e.g., bacterial filamentation) provides phenotypic evidence of on-target activity. acs.org Functional assays that measure downstream signaling events, such as calcium flux or cAMP levels, are used to confirm the modulatory effects of the compounds on their respective receptors. archivesofmedicalscience.comresearchgate.net

Thermal Shift Assays (TSA): This technique can be used to demonstrate direct binding of a compound to a purified protein target by measuring the increase in the protein's thermal stability upon ligand binding.

In Silico Approaches:

Molecular Docking: This computational technique predicts how a ligand, such as a this compound derivative, fits into the binding site of a target protein. Docking studies have been crucial in understanding the interaction of these inhibitors with the allosteric site of FtsZ, highlighting the importance of hydrophobic interactions and hydrogen bonds involving the fluorine atoms and the amide group. nih.govmdpi.com The non-planar conformation of the 2,6-difluorobenzamide motif appears to be favorable for binding within the FtsZ allosteric site. nih.govmdpi.com

Pharmacophore Modeling: This approach identifies the key chemical features necessary for a molecule to bind to a specific target. It can be used to virtually screen for new, potentially active this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This helps in predicting the potency of new derivatives and in understanding which structural modifications are most likely to improve target engagement.

These integrated approaches are vital for the rational design and optimization of this compound derivatives as selective and potent modulators of their respective biological targets.

Structure Activity Relationship Sar Studies of 2,5 Difluorobenzamide Derivatives

Systematic Chemical Modification of the Benzamide (B126) Moiety

The benzamide moiety is a critical component of the 2,5-difluorobenzamide scaffold, participating in key interactions with biological targets, often through hydrogen bonding. Systematic modifications of this functional group have been a primary focus of SAR studies to optimize potency and selectivity.

Influence of Substituent Position and Electronic Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the acidity of the amide proton and the electron density of the aromatic ring, thereby influencing binding affinities with target proteins.

For instance, in the development of a series of 4-(2-pyrimidinylamino)benzamide analogues as Hedgehog (Hh) signaling pathway inhibitors, the introduction of fluorine atoms to the phenyl ring was found to be a successful strategy. While the original prompt focuses on this compound, a study on related fluorinated benzamides demonstrated that these modifications can lead to potent inhibitors. nih.gov The position of the fluorine atoms is crucial; for example, in a series of fluorobenzamidrazone thrombin inhibitors, fluorine substitution on the phenylene ring often led to enhanced oral absorption in rats while maintaining intrinsic potency and selectivity. nih.gov

The electronic interplay between substituents on the benzamide ring and other parts of the molecule can be complex. Studies on phenyl benzoates have shown that electron-withdrawing substituents in one ring can decrease the sensitivity of the carbonyl group to the electronic effects of substituents on another ring, while electron-donating groups have the opposite effect. drugbank.comhyphadiscovery.com This principle of substituent-induced electronic interplay is directly applicable to the SAR of this compound derivatives, where modifications to other parts of the molecule can influence the electronic properties of the core benzamide structure.

The following table illustrates the general influence of substituent electronic effects on the reactivity of the benzene (B151609) ring, which is a fundamental concept in understanding the SAR of these compounds.

Table 1: General Influence of Substituent Electronic Effects on Aromatic Ring Reactivity

| Substituent Type | Electronic Effect | Impact on Ring Reactivity |

|---|---|---|

| Activating Groups (e.g., -OH, -NH2, -OR) | Electron-Donating | Increases nucleophilicity, generally enhances reaction rates with electrophiles |

| Deactivating Groups (e.g., -NO2, -CN, -C=O) | Electron-Withdrawing | Decreases nucleophilicity, generally reduces reaction rates with electrophiles |

| Halogens (e.g., -F, -Cl, -Br) | Inductively Electron-Withdrawing, Resonantly Electron-Donating | Overall deactivating but can direct incoming groups to specific positions |

Exploration of Bioisosteric Replacements for Enhanced Potency and Selectivity

Bioisosteric replacement of the amide bond in this compound is a key strategy to overcome potential liabilities such as poor metabolic stability and to fine-tune physicochemical properties. cambridgemedchemconsulting.com Common bioisosteres for the amide group include a variety of five-membered heterocyclic rings like triazoles, oxadiazoles, and imidazoles, which can mimic the hydrogen bonding capabilities of the amide while offering improved pharmacokinetic profiles. nih.govdrughunter.comcambridgemedchemconsulting.com

For example, in a study focused on 2,6-difluorobenzamide (B103285) derivatives, which share structural similarities with the 2,5-isomer, replacement of the carboxamide functional group with a benzohydroxamic acid or benzohydrazide (B10538) led to inactive compounds, highlighting the critical role of the amide group for that specific biological target. nih.gov This underscores that the success of a bioisosteric replacement is highly context-dependent. drughunter.com The (Z)-fluoro-olefin has also been explored as an amide bioisostere, effectively addressing shortcomings of the parent amide in some contexts. drughunter.com

The following table summarizes some common bioisosteric replacements for the amide group and their potential impact.

Table 2: Common Bioisosteric Replacements for the Amide Moiety

| Original Group | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability, can act as hydrogen bond donor and acceptor |

| Amide (-CONH-) | Oxadiazole | Enhanced metabolic stability, can mimic hydrogen bonding |

| Amide (-CONH-) | (Z)-Fluoro-olefin | Can address specific ADME properties |

| Amide (-CONH-) | Sulfonamide | May improve metabolic stability, but can impact solubility |

Impact of Fluorine Substitution Pattern on Biological Activity and Selectivity

The position of fluorine atoms on the benzamide ring is a critical determinant of biological activity and selectivity. The 2,5-difluoro substitution pattern imparts a unique electronic and conformational profile compared to other isomers, such as the more commonly studied 2,6-difluorobenzamide.

Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence metabolic stability by blocking sites of oxidation. researchgate.net The specific placement of fluorine at the 2 and 5 positions can lead to specific interactions with the target protein. For instance, in a study on fluorobenzoxaboroles, the position of the fluorine substituent was shown to significantly influence the compound's acidity and, consequently, its biological activity. nih.gov

While direct comparative studies on a series of difluorobenzamide isomers are not abundant in the literature, the distinct biological profiles of this compound derivatives compared to their isomers suggest that the 2,5-substitution pattern can lead to unique and favorable interactions within the binding pocket of a target protein.

Scaffold Hopping and Hybridization Strategies Incorporating the this compound Moiety

Scaffold hopping is a powerful drug design strategy that involves replacing the core structure of a molecule with a topologically different scaffold while aiming to retain or improve biological activity. nih.gov This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov

For derivatives of this compound, scaffold hopping could involve replacing the central phenyl ring with other aromatic or heterocyclic systems, while retaining the key pharmacophoric elements of the amide group and the fluorine atoms. The goal is to identify new core structures that can present these key features in a similar spatial arrangement to the original scaffold. nih.gov

Hybridization strategies involve combining the this compound moiety with other known pharmacophores to create hybrid molecules with dual or enhanced activity. This approach has been successfully applied in various therapeutic areas. For instance, a study on quinazoline (B50416) derivatives as EGFR kinase inhibitors showed that introducing a fluorine substituent on a benzamide moiety was crucial for activity. semanticscholar.org This suggests that hybrid molecules incorporating the this compound scaffold could be a promising avenue for developing novel therapeutics.

Conformation-Activity Relationships Derived from Structural and Computational Data

The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how well the molecule fits into the binding site of its target protein. The presence of the two fluorine atoms in this compound significantly influences its conformational preferences.

Computational studies, such as molecular docking and conformational analysis, are invaluable tools for understanding these relationships. For the structurally related 2,6-difluorobenzamide, conformational analysis has revealed that the fluorine atoms induce a non-planar conformation of the benzamide moiety, which is believed to be important for its activity as an FtsZ inhibitor. nih.govnih.gov The energy required to adopt the bioactive conformation is lower for the fluorinated derivative compared to its non-fluorinated counterpart. nih.gov

While specific conformational studies on a broad series of this compound derivatives are limited in the public domain, rotational spectroscopy studies on 2,5-difluorobenzaldehyde (B1295323) have shown that the syn-conformer adopts a planar structure despite unfavorable fluorine-oxygen repulsions, stabilized by a conjugation effect. cambridgemedchemconsulting.com Molecular docking studies on various inhibitors have demonstrated the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, which are dictated by the molecule's conformation. mdpi.comresearchgate.net These computational approaches can help rationalize the observed SAR and guide the design of new, more potent, and selective this compound derivatives.

Biological Activity and Therapeutic Potential of 2,5 Difluorobenzamide Scaffolds

Anti-Cancer and Anti-Inflammatory Properties of Derivatives

The biological activities of difluorobenzamide scaffolds include potential applications in oncology and inflammation. ontosight.aiiucr.orgontosight.ai Studies have investigated the ability of some derivatives to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). ontosight.ai For instance, research on substituted benzothiazoles, which can be linked to a difluorobenzamide core, has shown significant anticancer activity against various cancer cell types. researchgate.net Likewise, derivatives of 2-Bromo-3,5-difluorobenzonitrile, a potential precursor to 2,5-difluorobenzamide compounds, are being explored for anticancer properties.

In the realm of anti-inflammatory research, difluorobenzamide derivatives are also being evaluated. nih.gov Chronic inflammation is a key factor in numerous diseases, and new therapeutic agents are needed. nih.gov A study on sulfamethazine (B1682506) derivatives identified N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3,5-difluorobenzamide as a compound with significant anti-inflammatory activity. nih.gov The mechanism of action for many anti-inflammatory drugs involves targeting key mediators like tumor necrosis factor (TNF-α). nih.gov

Neurological and Central Nervous System Applications (e.g., mGlu5 Negative Allosteric Modulators)

Derivatives of the difluorobenzamide scaffold have emerged as promising candidates for treating central nervous system (CNS) disorders. ontosight.ai A significant area of this research focuses on the metabotropic glutamate (B1630785) receptor 5 (mGlu5). researchgate.netnih.gov This receptor plays a key role in modulating synaptic plasticity and is implicated in a variety of neurological and psychiatric conditions, including depression, anxiety, pain, and Parkinson's disease. researchgate.netnih.gov

Researchers have discovered that certain difluorobenzamide derivatives can act as negative allosteric modulators (NAMs) of the mGlu5 receptor. researchgate.netacs.org NAMs bind to a site on the receptor that is different from the primary (orthosteric) glutamate binding site, offering a way to fine-tune the receptor's activity with greater selectivity. nih.gov Specifically, structure-activity relationship studies led to the identification of 2,3-difluorobenzamide (B105335) derivatives as potent and brain-penetrant mGlu5 NAMs. acs.orgnih.gov These findings highlight the utility of the difluorobenzamide core in designing new therapies for CNS-related diseases. researchgate.net While these specific examples utilize the 2,3-isomer, general neuroprotective effects have also been suggested for this compound itself. ontosight.ai

| Compound Class | Target | Mechanism of Action | Therapeutic Potential | Reference |

|---|---|---|---|---|

| 2,3-Difluorobenzamide derivatives (e.g., VU6031545, VU6024945) | Metabotropic Glutamate Receptor 5 (mGlu5) | Negative Allosteric Modulator (NAM) | Anxiety, pain, Parkinson's disease, Fragile X syndrome | researchgate.netacs.orgnih.govmedchemexpress.com |

| This compound | Not specified | General neuroprotective effects | Neurodegenerative diseases | ontosight.ai |

Agricultural and Pesticidal Applications (e.g., Acaricidal Activity, Herbicidal Activity)

The 2,6-difluorobenzamide (B103285) isomer is a particularly important intermediate in the production of agricultural chemicals, especially benzoylurea (B1208200) insecticides. guidechem.com These compounds act as insect growth regulators by inhibiting the synthesis of chitin (B13524), a vital component of the insect exoskeleton. guidechem.com This mode of action disrupts the molting process in insects. guidechem.com Well-known pesticides synthesized from this scaffold include diflubenzuron, flufenoxuron, and chlorfluazuron. guidechem.com

Beyond insecticides, research has focused on developing novel acaricides (agents that kill mites and ticks) based on the difluorobenzamide structure. Several studies have detailed the synthesis of oxazoline (B21484) derivatives starting from 2,6-difluorobenzamide. acs.orgacs.orgnih.gov Many of these new compounds exhibited excellent acaricidal activity against mites like Tetranychus cinnabarinus, often showing much higher potency against mite eggs and larvae than existing products like etoxazole (B1671765). acs.orgnih.gov For instance, the LC50 values (the concentration required to kill 50% of the test population) for some of the most active novel compounds against mite eggs were as low as 0.0002 to 0.0008 mg/L, significantly lower than that of etoxazole (0.0089 mg/L). acs.orgnih.gov The proposed mechanism for some of these acaricides involves binding to the sulfonylurea receptor (SUR), leading to the inhibition of chitin synthesis. acs.orgresearchgate.net The broad utility of these scaffolds makes them interesting candidates for developing new herbicides and fungicides as well. ontosight.ai

| Compound | LC50 (mg/L) | Reference |

|---|---|---|

| Compound 2 | 0.0003 | acs.orgnih.gov |

| Compound 11 | 0.0002 | acs.orgnih.gov |

| Compound 17 | 0.0005 | acs.orgnih.gov |

| Compound 19 | 0.0008 | acs.orgnih.gov |

| Etoxazole (Standard) | 0.0089 | acs.orgnih.gov |

Emerging Therapeutic Areas and Unexplored Biological Pathways

The this compound scaffold is a subject of growing interest within pharmaceutical research and medical technology. ontosight.ai The strategic placement of two fluorine atoms on the benzamide (B126) framework can substantially alter its physical, chemical, and biological characteristics. ontosight.ai Fluorination is known to improve a compound's stability, lipophilicity, and its capacity to engage with biological targets, which are critical attributes for therapeutic agents. ontosight.aiontosight.ai While research into the 2,5-difluoro isomer is less extensive than some of its counterparts, preliminary studies have highlighted its potential across several therapeutic domains and pointed toward biological pathways that remain to be fully explored. ontosight.ai

Emerging Therapeutic Applications

Research has begun to uncover the potential of this compound derivatives in several key areas:

Antimicrobial Activity: The scaffold has been investigated for its antimicrobial properties. ontosight.ai A study involving the synthesis of twelve new hydrazone derivatives, created by coupling 2,5-difluorobenzohydrazide (B1304694) with various benzaldehydes, demonstrated notable antibacterial activity. researchgate.net When screened at a concentration of 250 μg/mL, several of these derivatives showed significant antibacterial effects, comparable to the standard drug Ampicillin. researchgate.net This suggests that the this compound core can serve as a valuable foundation for developing new antibacterial agents. researchgate.net

Anticancer Properties: The this compound structure has been explored for its potential in oncology. ontosight.ai Related research into 2,5-diaminobenzamide (B14656821) derivatives identified them as having anti-proliferative activity against human cancer cell lines. nih.gov One of the most active compounds in that study, a 2,5-diaminobenzamide derivative, exhibited a half-maximal inhibitory concentration (IC50) of 1.0 microM and was found to induce apoptosis. nih.gov This highlights the potential of the 2,5-disubstituted benzamide scaffold in the development of new anticancer therapies.

Neuroprotective Effects: Some research suggests that this compound may possess neuroprotective qualities. ontosight.ai Such properties could prove beneficial in the therapeutic management of neurodegenerative diseases, representing a promising, albeit less explored, avenue for this class of compounds. ontosight.ai

Unexplored Biological Pathways

While the emerging therapeutic applications are promising, the precise biological pathways through which this compound derivatives exert their effects are not yet fully understood. ontosight.ai The antibacterial action of the hydrazone derivatives, for example, points to mechanisms that warrant deeper investigation to determine if they differ from those of more extensively studied benzamide isomers. researchgate.net Similarly, the pathways underlying the observed anti-proliferative and potential neuroprotective effects are largely uncharacterized. ontosight.ainih.gov Further detailed studies are required to fully elucidate the mechanisms of action and explore the complete therapeutic potential of this chemical scaffold. ontosight.ai

Table 1: Research Findings on Antibacterial Hydrazone Derivatives of 2,5-Difluorobenzoic Acid

| Derivative ID | Base Scaffold | Key Finding | Reference |

|---|---|---|---|

| 4d | Hydrazone derivative of 2,5-difluorobenzohydrazide | Showed significant antibacterial activity comparable to Ampicillin. | researchgate.net |

| 4e | Hydrazone derivative of 2,5-difluorobenzohydrazide | Showed significant antibacterial activity comparable to Ampicillin. | researchgate.net |

| 4f | Hydrazone derivative of 2,5-difluorobenzohydrazide | Showed significant antibacterial activity comparable to Ampicillin. | researchgate.net |

Future Research Directions and Translational Perspectives for 2,5 Difluorobenzamide

Development of Advanced Prodrug Strategies for Improved Pharmacokinetics

A significant area of future research lies in the development of advanced prodrug strategies to enhance the pharmacokinetic profile of 2,5-difluorobenzamide. Prodrugs are inactive compounds that are converted into active drugs within the body through biotransformation. wuxiapptec.comijpsjournal.com This approach can address issues such as poor solubility, low bioavailability, and rapid metabolism. ijpsjournal.commdpi.com

The design of prodrugs for this compound could involve several approaches:

Ester Prodrugs: Masking polar functional groups by creating ester linkages can increase a molecule's lipophilicity, thereby improving its ability to cross cell membranes. scirp.org For instance, the ethyl ester prodrug enalapril (B1671234) demonstrates enhanced bioavailability compared to its parent compound. scirp.org

Amide Prodrugs: While generally more stable than esters, amide prodrugs can be designed for targeted delivery and release by specific enzymes like proteases or peptidases. wuxiapptec.com

Carrier-Linked Prodrugs: In this strategy, the active drug is covalently attached to a carrier molecule. wuxiapptec.com This can improve solubility, as seen with isavuconazonium (B1236616) sulfate (B86663), or enhance permeability by utilizing specific transporters, such as the intestinal peptide transporter PEPT1 for the gemcitabine (B846) prodrug. ijpsjournal.comscirp.org

The primary goal of these strategies is to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, ultimately leading to improved therapeutic efficacy. wuxiapptec.com A critical aspect of prodrug development is ensuring efficient conversion to the active parent drug in vivo. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process for compounds like this compound. mednexus.orgnih.govmdpi.com These technologies can analyze vast and complex datasets to identify new drug candidates, predict their properties, and optimize their development. mdpi.com

Key applications of AI and ML in this compound research include:

De Novo Drug Design: Generative AI models can design novel molecules with desired properties, potentially leading to the discovery of more potent and selective this compound derivatives. nih.govmdpi.comnih.gov

Predictive Modeling: AI algorithms can predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of new derivatives, reducing the need for extensive and costly experimental screening. mednexus.orgmdpi.com

Target Identification: By analyzing biological data, AI can help identify new molecular targets for this compound and its analogs. mdpi.com

Synthesis Prediction: AI tools can suggest efficient and sustainable synthetic routes for producing these compounds. nih.gov

The integration of AI and ML can significantly accelerate the drug discovery pipeline, from initial hit identification to lead optimization, by making the process more efficient and data-driven. mednexus.orgmdpi.com

Exploration of Novel and Sustainable Synthetic Methodologies for Scalable Production

The development of green and sustainable synthetic methods is crucial for the scalable and environmentally friendly production of this compound and its derivatives. ijsetpub.commdpi.com Traditional organic synthesis often relies on hazardous reagents and generates significant waste. ijsetpub.com Green chemistry principles aim to mitigate these issues by focusing on efficiency, safety, and the use of renewable resources. ijsetpub.commdpi.comresearchgate.net

Future research in this area could focus on:

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processes, including improved reaction control, enhanced safety, and reduced waste. acs.org It can be particularly beneficial for multistep syntheses. acs.org

Biocatalysis: The use of enzymes as catalysts can lead to highly selective and efficient reactions under mild conditions, contributing to more sustainable processes. acs.org

Alternative Solvents and Catalysts: Exploring the use of greener solvents, such as water or ionic liquids, and developing metal-free catalytic systems can significantly reduce the environmental impact of synthesis. mdpi.com For example, molecular iodine has been used as a catalyst in the synthesis of certain heterocyclic compounds. mdpi.com

Chemo-mechanical and Irradiation Techniques: Methods like grinding, microwave irradiation, and ultrasound can accelerate reactions and reduce the need for solvents. mdpi.com

By adopting these green chemistry approaches, the synthesis of this compound can become more efficient, cost-effective, and sustainable.

Investigation of Multifunctional this compound Derivatives

Research into multifunctional derivatives of this compound is a promising avenue for developing novel therapeutics. mdpi.combohrium.com This involves designing single molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy or new therapeutic applications.

Recent studies have explored various derivatives of the related 2,6-difluorobenzamide (B103285) scaffold:

Antimicrobial Agents: Derivatives of 2,6-difluorobenzamide have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting the FtsZ protein, which is crucial for bacterial cell division. mdpi.comnih.govresearchgate.net Some derivatives have also demonstrated activity against Gram-negative bacteria when efflux pumps are inhibited. nih.gov

Anticancer Agents: Certain 2,6-difluorobenzamide derivatives have been investigated as inhibitors of store-operated calcium channels (SOCs), which are involved in the progression of colorectal cancer. researchgate.netnih.gov One such derivative, MPT0M004, has shown promising inhibitory ability with a long half-life and good oral bioavailability. researchgate.netnih.gov Another difluorobenzamide, PD-184352 (also known as CI-1040), has been studied as a selective inhibitor of MEK, a key protein in cancer cell signaling pathways. tandfonline.com

Enzyme Inhibitors: Novel hybrids of 1,4-naphthoquinone (B94277) and thiazole (B1198619) containing a 2,6-difluorobenzamide moiety have been synthesized and shown to be potent inhibitors of carbonic anhydrases and cholinesterases, suggesting potential applications in treating diseases like Alzheimer's. bohrium.com

Acaricidal Agents: Oxazoline (B21484) derivatives containing a 2,6-difluorobenzamide structure have exhibited excellent acaricidal activity against spider mites. acs.org

These findings highlight the versatility of the difluorobenzamide scaffold and suggest that further exploration of this compound derivatives could lead to the discovery of new multifunctional therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,5-Difluorobenzamide relevant to experimental design?

- Answer : The compound (CAS 85118-03-2) has a molecular formula of C₇H₅F₂NO (MW: 157.12 g/mol). Key properties include a melting point of 114–116°C , a density of 1.348 g/mL, and a boiling point of 194.2°C at 760 mmHg . These parameters are critical for solvent selection, reaction temperature optimization, and purification protocols. For example, recrystallization from ethanol/water mixtures is commonly employed due to its solubility profile .

Q. How can researchers verify the purity of synthesized this compound?

- Answer : Analytical methods include:

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity.

- Melting Point Analysis : Compare observed values (114–116°C) with literature data .

- Spectroscopy : ¹H/¹⁹F NMR and IR to confirm structural integrity (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What synthetic routes are recommended for this compound?

- Answer : A common method involves nucleophilic substitution of 2,5-difluorobenzoyl chloride with ammonia under anhydrous conditions . Alternative routes include hydrolysis of nitriles or direct amidation of 2,5-difluorobenzoic acid using coupling agents like HATU .

Advanced Research Questions

Q. How does this compound serve as a precursor in agrochemical research?

- Answer : It is a key intermediate in benzoylurea insecticides (e.g., teflubenzuron and hexaflumuron). The fluorine atoms enhance metabolic stability and binding affinity to chitin synthase in target pests . Modifications at the amide group (e.g., introducing substituted phenylureas) are explored to optimize bioactivity .

Q. What methodological challenges arise when studying this compound derivatives in drug discovery?

- Answer : Derivatives like E23869 (N-(benzothiazol-2-yl)-2,5-difluorobenzamide) require fluorescence-based assays (e.g., ABCA1/CLA-1 upregulation models) to evaluate lipid metabolism modulation . Challenges include optimizing cellular permeability and mitigating off-target effects via structure-activity relationship (SAR) studies .

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Answer : Contradictions (e.g., 110–114°C vs. 114°C ) may arise from polymorphic forms or impurities. Validate results via:

- DSC/TGA : To identify polymorph transitions or decomposition.

- Comparative Spectroscopy : Cross-reference ¹⁹F NMR shifts with authentic samples .

Q. What advanced analytical techniques are suitable for studying this compound in complex matrices?

- Answer :

- LC-MS/MS : Quantify trace amounts in biological samples using MRM transitions (e.g., m/z 157→139 for quantification).

- X-ray Crystallography : Resolve crystal structures of derivatives to inform SAR (e.g., N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl] analogue ).

Q. How can computational methods enhance the design of this compound-based compounds?

- Answer : Molecular docking (e.g., with chitin synthase or cholesterol transporters) and DFT calculations predict binding modes and electronic effects of fluorine substitution . QSAR models further guide optimization of logP and bioavailability .

Methodological Best Practices

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) for intermediates. For final products, recrystallize from ethanol/water (1:3) .

- Safety : Handle in fume hoods; avoid inhalation (Risk Code: Xn; Safety Phrases: S26-S36) .

- Data Validation : Cross-check CAS 85118-03-2 properties against NIST or PubChem entries to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.